![molecular formula C18H17NOS3 B2678068 N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide CAS No. 2380063-91-0](/img/structure/B2678068.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide, also known as BTP-CPA, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
作用機序
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cell culture studies, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal studies, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been shown to reduce tumor growth and improve survival rates in mice with cancer. However, more research is needed to fully understand the biochemical and physiological effects of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide.
実験室実験の利点と制限
One of the main advantages of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is its versatility in various fields of science. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide can be easily synthesized and modified to suit specific research needs. However, one of the limitations of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential toxic effects of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide.
将来の方向性
There are many potential future directions for research on N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide. In medicinal chemistry, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide could be further optimized as a potential drug candidate for the treatment of cancer and other diseases. In material science, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide could be used as a building block for the synthesis of novel materials with unique electronic properties. In electronics, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide could be further developed as a component in organic field-effect transistors and other electronic devices. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide and its potential toxic effects.
Conclusion
In conclusion, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields of science. The synthesis method of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been optimized to increase the yield and purity of the final product. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been extensively studied for its potential applications in medicinal chemistry, material science, and electronics. The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo, but more research is needed to fully understand its potential therapeutic and toxic effects.
合成法
The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide involves a multi-step process that begins with the reaction of 3,3'-bithiophene with methyl iodide to form 5-(methylthio)-3,3'-bithiophene. This intermediate product is then reacted with 3-bromo-1-phenylpropan-1-one to form the final product, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide. The synthesis method of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been optimized to increase the yield and purity of the final product.
科学的研究の応用
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been used as a building block for the synthesis of novel polymers and materials with unique electronic properties. In electronics, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been used as a component in organic field-effect transistors and other electronic devices.
特性
IUPAC Name |
3-phenylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS3/c20-18(7-9-22-16-4-2-1-3-5-16)19-11-17-10-15(13-23-17)14-6-8-21-12-14/h1-6,8,10,12-13H,7,9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHBYSYLQCLXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2677988.png)
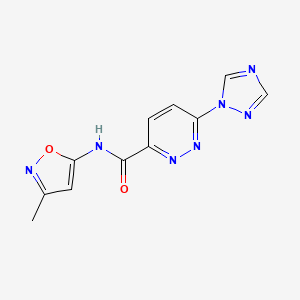
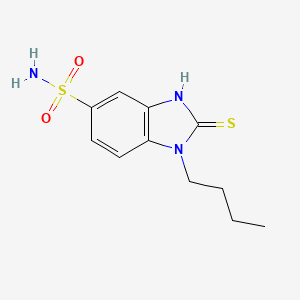

![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)
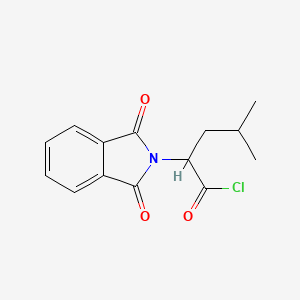
![2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide](/img/structure/B2677996.png)

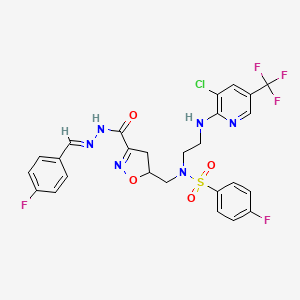
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)
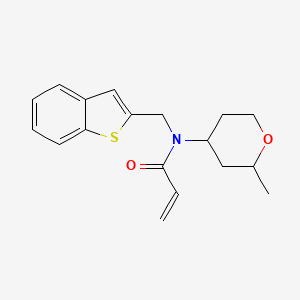
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)
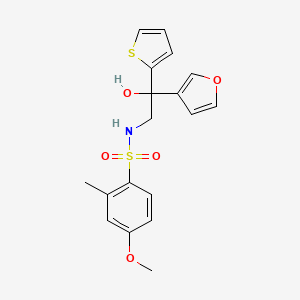
![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)